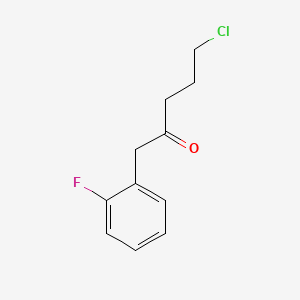

![molecular formula C11H20N3O3PS B570484 4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine CAS No. 1793055-06-7](/img/structure/B570484.png)

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine, also known as 4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine, is a useful research compound. Its molecular formula is C11H20N3O3PS and its molecular weight is 311.369. The purity is usually 95%.

BenchChem offers high-quality 4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Insecticidal Activity

Pirimiphos-methyl-d6 has been used in the control of Sitophilus oryzae on wheat grain. The bioefficacy of several inert materials, such as Diatomaceous earth (DE), bentonite, and biochar enhanced with pirimiphos-methyl against Sitophilus oryzae, was used to evaluate the insecticidal activity of three new formulations using the technique of mixing with grain .

Nano Dust Enhancement

Nano dust enhanced with pirimiphos-methyl has shown effectiveness in controlling Sitophilus oryzae on wheat grain. The formula of Pirimiphos-methyl with DE reported the highest significant effect compared to the other two formulations .

Microcapsule Preparation

Polyurethane microcapsules loaded with pirimiphos-methyl were prepared by an interfacial polymerization method. The microcapsules had good morphology, excellent encapsulation efficiency (90.88%) and loading ability (about 50%) for pirimiphos-methyl .

Sustained Release Property

The microcapsules exhibited an excellent sustained release property (above 8 days) in 50% isopropanol aqueous solution (v/v). This property can be beneficial in the controlled release of the compound .

Biological Activity Evaluation

The biological activity on Musca domestica showed that the microcapsules persistence period was above 90 days, which was longer than emulsifiable concentrate formulation .

Analytical Standard

Pirimiphos-methyl-d6 may be used as a deuterated internal standard to quantify pesticides in wheat flour and wastewater by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and HPLC-MS/MS, respectively .

Mecanismo De Acción

Target of Action

The primary target of Pirimiphos-methyl-d6 is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission between nerve cells .

Mode of Action

Pirimiphos-methyl-d6 acts as an AChE inhibitor . By inhibiting the action of AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This results in continuous stimulation of the nerve cells, causing over-excitation of the nervous system .

Biochemical Pathways

The inhibition of AChE disrupts the normal functioning of the cholinergic nervous system . This disruption affects various biochemical pathways, leading to a range of downstream effects, including overstimulation of muscles and glands, and potential paralysis .

Pharmacokinetics

Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, which can slow down metabolic processes and potentially enhance the bioavailability of the compound .

Result of Action

The result of Pirimiphos-methyl-d6 action is the effective control of various pests, including beetles, snout beetles, moths, and Ephestia cautella during the storage of agricultural grains . The overstimulation of their nervous systems caused by the inhibition of AChE can lead to their paralysis and eventual death .

Propiedades

IUPAC Name |

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3/i4D3,5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQHJPRIBSPCY-RKAHMFOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)N(CC)CC)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pirimiphos-methyl-d6 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy-](/img/no-structure.png)

![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)

![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)

![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)

![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)